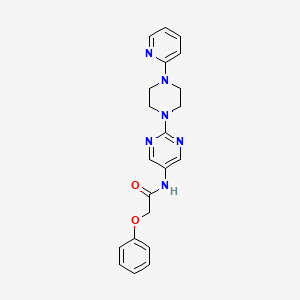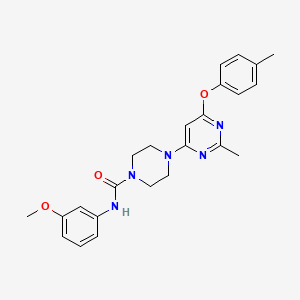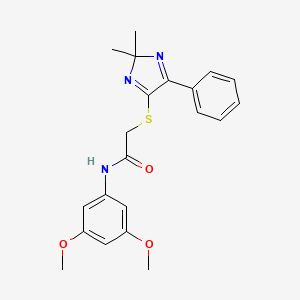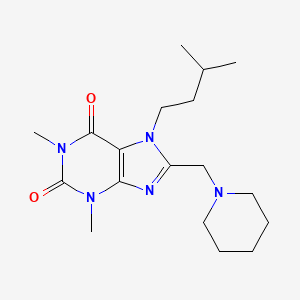![molecular formula C10H7NO4 B2680039 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione CAS No. 154869-10-0](/img/structure/B2680039.png)
2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione is a chemical compound with the molecular formula C10H7NO4 and a molecular weight of 205.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 7 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a predicted melting point of 171.04°C, a predicted boiling point of 411.03°C, a predicted density of 1.5 g/cm³, and a predicted refractive index of n20D 1.62 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Transformations
Researchers have developed methods to synthesize azepane-fused pyrano[3,2-b]indoles, demonstrating high stereoselectivity and mild reaction conditions, which could pave the way for new materials or drugs (Saikumar Banda, A. Villinger, M. Brasholz, 2023). The versatility of isatins (1H-indole-2,3-dione), closely related to the target compound, in synthesizing a wide variety of heterocyclic compounds such as indoles and quinolines, has been reviewed, highlighting its importance in organic synthesis and pharmacology (S. J. Garden, Â. C. Pinto, 2001).
Anticorrosion and Antibacterial Activities
The compound has shown potential in applications such as anticorrosion and antibacterial activities. Indole-2,3-dione derivatives, for instance, have demonstrated efficacy as corrosion inhibitors for metals in acidic solutions, suggesting the target compound's utility in protective coatings (Yanhong Miao, 2014). Similarly, the biological activities of indole derivatives, including their antibacterial properties, have been explored, offering insights into the compound's potential biomedical applications (R. Singh, Pooja Nagpal, 2005).
Environmental Applications
The environmental degradation of indole compounds by endophytic fungi, which may relate to the compound due to its structural similarity, has been studied, showing potential for bioremediation strategies in pollution control (Yan Chen, Xing-guang Xie, C. Ren, C. Dai, 2013).
Chemosensor Development
Furthermore, 1H-indole-2,3-dione, a compound with functional groups similar to the target molecule, has been utilized in developing chemosensors for Fe3+ ions, indicating the potential use of 2,3-dihydro-6H-[1,4]dioxino[2,3-f]indole-7,8-dione in sensing and detection technologies (M. R. G. Fahmi, Y. S. Kurniawan, L. Yuliati, H. O. Lintang, 2019).
Propiedades
IUPAC Name |
3,6-dihydro-2H-[1,4]dioxino[2,3-f]indole-7,8-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO4/c12-9-5-3-7-8(15-2-1-14-7)4-6(5)11-10(9)13/h3-4H,1-2H2,(H,11,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPLGAWXVXLFCCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)NC(=O)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-bromo-2-fluorophenyl)-4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2679962.png)
![N-[1H-Indol-3-yl(phenyl)methyl]hydroxylamine](/img/structure/B2679963.png)
![2-[(3-Fluorophenyl)-(2-pyridinylamino)methyl]-3-hydroxy-6-(hydroxymethyl)-4-pyranone](/img/structure/B2679964.png)
![Tert-butyl 8-oxo-4-azaspiro[2.5]octane-4-carboxylate](/img/structure/B2679965.png)

![7-(Azepan-1-yl)-2-(3,4-dimethoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B2679967.png)


![3-[4-(2-Hydroxyethyl)piperazin-1-yl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2679974.png)
![3-(2-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one](/img/structure/B2679975.png)
